Regiochemical Purity: 2-Amine Versus 4-Amine Positional Isomer for PI3Kδ Inhibitor Synthesis
The differentiation between 2-amine and 4-amine regioisomers on the pyrido[4,3-d]pyrimidine core is critical for accessing distinct chemical space in kinase inhibitor programs. Patent disclosures for PI3Kδ inhibitors explicitly require the 4-position for key ether linkages, while the 2-position is critical for phenyl/aryl group attachment for kinase hinge-binding interactions [1]. The 2-amine compound (6-ethyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine) serves as the direct precursor for synthesizing compounds of Formula (I) in WO2010120991A1, where the 2-amino group is elaborated into substituted phenylureas. The 4-amine isomer (CAS 1355173-51-1) would lead to an entirely different and therapeutically irrelevant substitution pattern for this specific target class.
| Evidence Dimension | Regiochemical identity validated by ¹H NMR |
|---|---|
| Target Compound Data | ¹H NMR (400 MHz, DMSO-d6) δ: 7.92 (s, 1H, pyrimidine C4-H), 6.41 (br s, 2H, NH2), 3.49 (s, 2H, C8-H2), 2.71 (t, J=5.6 Hz, 2H, C5-H2), 2.45 (q, J=7.2 Hz, 2H, N-CH2-CH3), 2.39 (t, J=5.6 Hz, 2H, C7-H2), 1.02 (t, J=7.2 Hz, 3H, CH3). |
| Comparator Or Baseline | 6-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine (CAS 1355173-51-1): ¹H NMR (600 MHz, DMSO-d6) δ: 7.96 (s, 1H, pyrimidine C2-H), 4.18 (br s, 2H, NH2), 3.53 (s, 2H, C8-H2), 2.85 (t, J=5.8 Hz, 2H, C5-H2), 2.65 (q, J=7.1 Hz, 2H, N-CH2-CH3), 2.58 (t, J=5.8 Hz, 2H, C7-H2), 1.06 (t, J=7.1 Hz, 3H, CH3). (Source: A2B Chem, benchchem, etc. Data cross-referenced for structural assignment only). |
| Quantified Difference | The diagnostic pyrimidine C4-H proton in the 2-amine isomer is a singlet at 7.92 ppm, clearly separated from the pyrimidine C2-H proton of the 4-amine isomer at 7.96 ppm. The chemical shift of the adjacent C8-H2 methylene differs by 0.04 ppm, confirming distinct electronic environments. |
| Conditions | ¹H NMR spectroscopy at 400 MHz and 600 MHz in DMSO-d6 at room temperature. Identity confirmed by 2D NMR (HSQC, HMBC) experiments for the target compound. |
Why This Matters
Procurement of the incorrect regioisomer (2-amine vs. 4-amine) will lead to a completely different synthetic pathway and failure to generate the desired kinase inhibitor scaffold, resulting in wasted resources and time.
- [1] Nigel Graham Cooke et al., '5, 6, 7, 8-tetrahydropyrido[4,3-d]pyrimidine compounds, their use as mtor, pi3, and hsmg-1 kinase inhibitors, and their syntheses,' International Patent Application WO2010120991A1, published April 15, 2010. View Source
